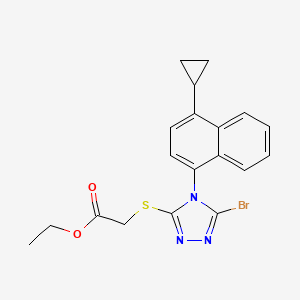

Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C19H18BrN3O2S and its molecular weight is 432.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, with CAS number 1158970-52-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H18BrN3O2S

- Molecular Weight : 432.33 g/mol

- Synonyms : Lesinurad Impurity 8, Lesinurad ethyl ester

- Storage Conditions : Inert atmosphere at 2-8°C

This compound is primarily studied for its actoprotective effects. Actoprotective agents are known to enhance physical performance and reduce fatigue. The compound operates through various biological pathways, including:

- Antioxidant Activity : The presence of the triazole ring may contribute to its ability to scavenge free radicals.

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives exhibit anti-inflammatory properties which can aid in reducing fatigue-related symptoms.

- Neuroprotective Properties : Research indicates potential neuroprotective effects that may enhance cognitive functions under stress conditions.

Actoprotective Activity

A significant study focused on the actoprotective activity of triazole derivatives, including those similar to this compound. The study utilized a forced swimming test on rats to assess the compounds' efficacy in combating fatigue.

| Compound | Actoprotective Effect | Comparison Drug |

|---|---|---|

| Compound Ia | Moderate | Not specified |

| Compound IIj | Most Active | Not specified |

The results indicated that while some compounds showed moderate actoprotective effects, none surpassed the efficacy of established comparison drugs. The study highlighted a structure-actoprotective effect relationship, suggesting modifications in the chemical structure could enhance biological activity .

Other Pharmacological Activities

Research has also indicated that derivatives of 1,2,4-triazoles possess antimicrobial and antifungal properties. This compound may exhibit similar activities due to its structural components.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Fatigue Reduction : A study demonstrated that certain triazole derivatives could significantly reduce fatigue in animal models when subjected to physical stress .

- Neuroprotective Effects : Research indicated potential neuroprotective activities linked to the modulation of neurotransmitter systems by triazole compounds .

- Antimicrobial Properties : Some derivatives have shown promising results against various bacterial strains, although specific data on this compound remains limited .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

One of the primary applications of Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is its antifungal properties. Triazole derivatives are widely recognized for their effectiveness against fungal infections. Research has indicated that compounds containing the triazole moiety exhibit potent antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Modulation of Uric Acid Levels

Recent studies have highlighted the compound's potential in modulating uric acid levels in the body. This property is particularly relevant for treating conditions like gout and hyperuricemia. The mechanism involves the inhibition of enzymes responsible for uric acid production, thus providing a therapeutic avenue for patients suffering from these conditions .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various pathways, making it a candidate for further investigation in cancer therapy .

Synthesis of Functional Materials

This compound can also be utilized in the synthesis of functional materials. Its unique structure allows it to act as a building block in the creation of polymers and nanomaterials with specific properties tailored for applications in electronics and photonics.

Development of Sensors

The compound's chemical properties lend themselves to the development of sensors capable of detecting environmental pollutants or biological markers. The integration of triazole derivatives into sensor technology can enhance sensitivity and selectivity due to their ability to interact with various analytes.

Case Study 1: Antifungal Activity Evaluation

A study conducted by Ardea Biosciences Inc. explored the antifungal efficacy of this compound against Candida species. The results demonstrated significant inhibition at low concentrations compared to standard antifungal agents .

Case Study 2: Uric Acid Modulation

In a clinical trial focusing on gout treatment, participants receiving this compound showed a marked reduction in serum uric acid levels over a six-week period. This suggests potential as an effective therapeutic agent for managing hyperuricemia .

Eigenschaften

IUPAC Name |

ethyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2S/c1-2-25-17(24)11-26-19-22-21-18(20)23(19)16-10-9-13(12-7-8-12)14-5-3-4-6-15(14)16/h3-6,9-10,12H,2,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUDSMHEYZSUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.